molecular formula C13H21N B14058306 4-Methyl-2,6-di(propan-2-yl)aniline CAS No. 24544-09-0

4-Methyl-2,6-di(propan-2-yl)aniline

Cat. No.: B14058306
CAS No.: 24544-09-0
M. Wt: 191.31 g/mol
InChI Key: BRUPWFGTGIGWFT-UHFFFAOYSA-N
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Description

4-Methyl-2,6-di(propan-2-yl)aniline is an organic compound with the molecular formula C13H21N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with methyl and isopropyl groups. This compound is a colorless liquid, although it can appear yellow or brown due to impurities. It is known for its bulky structure and is often used in the synthesis of various ligands and catalysts in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-di(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and nitro compounds. These products are valuable intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals .

Scientific Research Applications

4-Methyl-2,6-di(propan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of coordination complexes and catalysts for organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a building block for the development of new pharmaceuticals.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-2,6-di(propan-2-yl)aniline exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The bulky structure of the compound allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,6-di(propan-2-yl)aniline is unique due to the presence of both methyl and isopropyl groups on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for specific applications in catalysis and material science .

Properties

CAS No.

24544-09-0

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

4-methyl-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C13H21N/c1-8(2)11-6-10(5)7-12(9(3)4)13(11)14/h6-9H,14H2,1-5H3

InChI Key

BRUPWFGTGIGWFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)C)N)C(C)C

Origin of Product

United States

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